molecular formula C34H38N4O6S B13441610 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine

1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine

Cat. No.: B13441610
M. Wt: 630.8 g/mol
InChI Key: ZUZAUVUCIRBYEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit inosine-5’-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is crucial for the synthesis of guanine nucleotides . This inhibition disrupts the bacterial cell’s ability to replicate and survive, making it a potential candidate for anti-tubercular therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine is unique due to its specific structural modifications, which enhance its stability and specificity for certain molecular targets. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C34H38N4O6S

Molecular Weight

630.8 g/mol

IUPAC Name

[4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

InChI

InChI=1S/C34H38N4O6S/c1-34(2,3)43-33(40)36(4)30(32(39)38-21-19-37(20-22-38)27-10-6-5-7-11-27)23-25-13-15-28(16-14-25)44-45(41,42)31-12-8-9-26-24-35-18-17-29(26)31/h5-18,24,30H,19-23H2,1-4H3

InChI Key

ZUZAUVUCIRBYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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